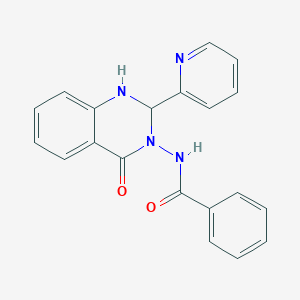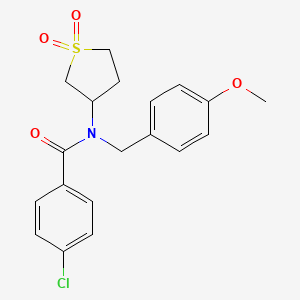![molecular formula C21H21N5O3S B11587064 N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(ethylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11587064.png)
N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(ethylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and thiourea addition. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and indole derivatives, such as:
Uniqueness
What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-{[(ETHYLCARBAMOTHIOYL)AMINO]IMINO}METHYL]-1H-INDOL-1-YL}ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N5O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-(ethylcarbamothioylhydrazinylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C21H21N5O3S/c1-2-22-21(30)25-23-10-14-11-26(17-6-4-3-5-16(14)17)12-20(27)24-15-7-8-18-19(9-15)29-13-28-18/h3-11H,2,12-13H2,1H3,(H,24,27)(H2,22,25,30)/b23-10- |
InChI Key |
OZCMNHZNLJZUQT-RMORIDSASA-N |
Isomeric SMILES |
CCNC(=S)N/N=C\C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCNC(=S)NN=CC1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11586985.png)
![6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B11586989.png)
![isobutyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11587003.png)
![3-({2-bromo-4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11587010.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11587012.png)
![8-nitro-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B11587019.png)
![(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587027.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11587048.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11587054.png)
![(5Z)-5-(furan-2-ylmethylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587056.png)

![prop-2-en-1-yl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587069.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11587087.png)
